molecular formula C10H19NO3S B13962182 N-cyclopropyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide

N-cyclopropyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide

Cat. No.: B13962182
M. Wt: 233.33 g/mol
InChI Key: HWRWCVXYTKJKQS-UHFFFAOYSA-N
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Description

N-cyclopropyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide is an organic compound with the molecular formula C10H19NO3S This compound is characterized by the presence of a cyclopropyl group, a tetrahydropyran ring, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a suitable sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-cyclopropyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-(3,4-dimethylphenoxy)butanamide
  • N-cyclopropyl-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide
  • Sulfonimidates

Uniqueness

N-cyclopropyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide is unique due to its specific structural features, such as the combination of a cyclopropyl group and a tetrahydropyran ring with a sulfonamide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H19NO3S

Molecular Weight

233.33 g/mol

IUPAC Name

N-cyclopropyl-3,5-dimethyloxane-4-sulfonamide

InChI

InChI=1S/C10H19NO3S/c1-7-5-14-6-8(2)10(7)15(12,13)11-9-3-4-9/h7-11H,3-6H2,1-2H3

InChI Key

HWRWCVXYTKJKQS-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(C1S(=O)(=O)NC2CC2)C

Origin of Product

United States

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